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INSTI Key Resistance . L Genetic
) ) Cross-Resistance Implications .
(Generation) Mutations Barrier
Elvitegravir T66I/A, High-level cross-resistance with RAL; often Lower
(EVG) (1st) E92QIGIV, selects for mutations that second-generation
S147G [1] INSTIs can overcome, but certain pathways

(e.g., Q148+) can lead to broad cross-
resistance [2] [1].

Raltegravir Y143R/HIC, High-level cross-resistance with EVG [2]. Lower
(RAL) (1st) Q148HIKIR,
N155H [2]
Cabotegravir R263K, Most commonly selected mutations (e.g., Intermediate
(CAB) (2nd) S153Y/F, H51Y, R263K) confer low-level resistance. However,
Q146LIR [1] selection of Q148RIK can lead to high-level
cross-resistance to all INSTIs, including DTG
and BIC [1].
Dolutegravir R263K, Singleton mutations (e.g., R263K) typically Higher
(DTG) (2nd) S153Y/F, H51Y, confer only low-level resistance. Generally
G118R [1] [3] retains activity against many RAL- and EVG-

resistant viruses [1] [3].
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INSTI
(Generation)

Bictegravir
(BIC) (2nd)

Key Resistance

Mutations

R263K, S153F,

H51Y [1]

Cross-Resistance Implications

Similar to DTG, it has a high genetic barrier.

Resistant profiles often involve solitary
mutations with low-fold resistance, and it shows

broad activity against many RAL/EVG-resistant

variants [1].

Genetic
Barrier

Higher

Quantitative Susceptibility Data from Key Studies

The following table consolidates phenotypic fold-change (FC) data from several studies, showing how

specific mutations reduce a virus's susceptibility to different INSTIs.

) Effect on Effect on Effect on Effect on
Resistance ) i ) ; i i Study
AT Elvitegravir Dolutegravir Bictegravir Cabotegravir e
(EVG) (DTG) (BIC) (CAB)
T66l1, E92Q, High-level In vitro
T97A, etc. resistance selection
(>100-fold FC) with EVG
[1]
Solitary Can emerge [1] Low-level Low-level Can emerge [1] Invitro
R263K resistance (<3- resistance selection
fold FC) [1] (<3-fold FC) with DTG,
[1] BIC, CAB
Solitary Low-level Low-level Low-level In vitro
S153FIY resistance (<3- resistance resistance [1] selection
fold FC) [1] (<3-fold FC) with DTG,
[1] BIC, CAB
Q148RIK + High-level High-level High-level High-level Pathway
G140SI/A Cross- Cross- Cross- Cross- selected by
resistance [1] resistance [1] resistance [1] resistance [1] CAB, RAL,
or EVG
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) Effect on Effect on Effect on Effect on
Resistance ) ) ) ) ) ) Study
) Elvitegravir Dolutegravir Bictegravir Cabotegravir

Mutation(s) Context
(EVG) (DTG) (BIC) (CAB)

No primary Median FC: 2.5 Patient

mutations (IQR: 2.1-3.1) samples
[2] failing RAL

Key Experimental Protocols for INSTI Resistance
Profiling

The data in the guides above comes from well-established research methodologies. Here are the details of

key experimental protocols cited in these studies.

¢ In Vitro Drug Selection (Serial Passage): This common protocol involves serially passaging patient-
derived clinical isolates or engineered recombinant viral strains in primary cells (like PHA-stimulated

Cord Blood Mononuclear Cells) or cell lines (like MT-2 cells) [1] [4].

o Procedure: Culture virus in the presence of sub-optimal, escalating concentrations of an INSTI
over many weeks (e.g., 36-46 weeks) [1].

o Monitoring: The viral culture is monitored for breakthrough replication. The integrase gene is
periodically sequenced (genotyping) to identify emerging resistance mutations [1] [4].

o Phenotyping: The collected virus is used in antiviral assays to determine the fold-change in the
drug's effective concentration (ECso) compared to a wild-type reference strain [2] [4].

e Phenotypic Resistance Assay (Antivirogram): This method directly measures the impact of

mutations on drug susceptibility in a clinical setting [2].

o Virus Preparation: Viral RNA is isolated from patient plasma samples (e.g., using NUcliSENS
EasyMAG). The reverse transcriptase-integrase (RT-IN) region is amplified and used to
generate recombinant virus stocks [2].

o Antiviral Experiment: Recombinant viruses are used to infect reporter cells (e.g., MT4-LTR-
eGFP cells) in the presence of serial dilutions of the INSTI. After incubation, infection levels are
guantified by measuring fluorescence [2].

o Data Analysis: The ECso for the test virus is divided by the ECso of a reference wild-type strain
to calculate the Fold Change (FC) in susceptibility. A biological cutoff (BCO) is established to
define clinical resistance [2].
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Cross-Resistance Pathway Logic

The diagram below illustrates the logical progression of how resistance to one INSTI can lead to cross-

resistance to others, based on the specific mutation pathways selected.

INSTI Pressure

Common EVG/RAL Pathway

(Primary Mutation Emerges]

SelectiN election

N
mmon DTG/BIC Pathway CAB-Specific Concern
Q148H/K/R R263K CAB Pressure
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In some cases
Low-Level Resistance
(Adds G14OS/A) ( (mainly to DTG/BIC) ) (Can select Q148H/K/R)

High-Level Cross-Resistance
(to all INSTIS)

Click to download full resolution via product page

This conceptual map shows that while second-generation INSTIs like DTG and BIC have a higher barrier to
resistance, the selection of Q148 pathways—which can occur with EVG, RAL, or sometimes CAB—is

the primary driver of broad, high-level cross-resistance across the entire INSTI class [1].
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Interpretation and Clinical Relevance

e EVG's Profile in Context: EVG's lower genetic barrier to resistance and high cross-resistance with
RAL mean these first-generation INSTIs are not ideal for sequential use [2]. However, their failure
often selects mutations (like T661) to which DTG and BIC can remain active [1].

e The Superior Barrier of DTG/BIC: The high genetic barrier of DTG and BIC is evidenced by the fact
that resistance requires the emergence of specific solitary mutations (like R263K) that, in turn, often
impair viral fitness and have not been observed to readily acquire further compensatory mutations in
clinical settings, making high-level resistance uncommon [1] [3].

e The CAB Consideration: Although a second-generation INSTI, CAB's resistance profile requires
careful attention. Its propensity to select the Q148R/K mutation in some scenarios, leading to broad
cross-resistance, is a key consideration for its use in long-acting regimens [1].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

© 2026 Smolecule. All rights reserved. 5/6 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3370736/
https://retrovirology.biomedcentral.com/articles/10.1186/s12977-018-0440-3
https://retrovirology.biomedcentral.com/articles/10.1186/s12977-018-0440-3
https://www.sciencedirect.com/science/article/abs/pii/S0924857924002103
https://retrovirology.biomedcentral.com/articles/10.1186/s12977-018-0440-3
https://www.smolecule.com/products/s548939?utm_src=pdf-custom-synthesis
https://retrovirology.biomedcentral.com/articles/10.1186/s12977-018-0440-3
https://retrovirology.biomedcentral.com/articles/10.1186/s12977-018-0440-3
https://pmc.ncbi.nlm.nih.gov/articles/PMC3370736/
https://www.sciencedirect.com/science/article/abs/pii/S0924857924002103
https://pmc.ncbi.nlm.nih.gov/articles/PMC2573211/
https://www.smolecule.com/products/b548939#cross-resistance-profile-elvitegravir-versus-other-instis
https://www.smolecule.com/products/b548939#cross-resistance-profile-elvitegravir-versus-other-instis
https://www.smolecule.com/products/b548939#cross-resistance-profile-elvitegravir-versus-other-instis
https://www.smolecule.com/products/s548939?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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